(6-Methylheptan-2-yl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

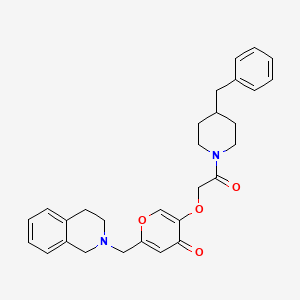

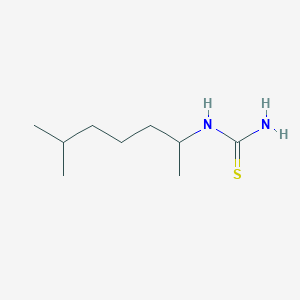

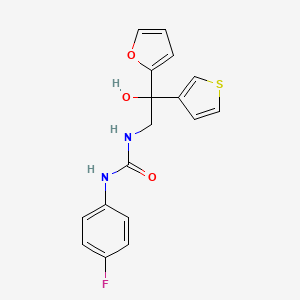

“(6-Methylheptan-2-yl)thiourea” is a chemical compound with the molecular formula C9H20N2S . It is also known as methiocarb, a carbamate pesticide that is widely used in agricultural practices to control pests such as mites, aphids, and thrips.

Synthesis Analysis

Thiourea compounds can be synthesized through various methods. One common method involves a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the preparation of thiourea using a nucleophilic substitution reaction. Urea and Lawesson’s reagent are used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis

The molecular structure of “(6-Methylheptan-2-yl)thiourea” can be analyzed using X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

Thiourea compounds, including “(6-Methylheptan-2-yl)thiourea”, can participate in various chemical reactions. For example, they can be used in the Strecker synthesis, a method for the formation of alpha-aminonitriles, which are key intermediates in many chemical syntheses .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

Another significant application is observed in the synthesis of thiourea derivatives. For example, by condensing thiourea with 6-methyluracyl derivatives, products containing 6-methyl- or 3,6-dimethyluracyl fragment and one or two 6-methyl-4-oxo-2-thio-1,2,3,4-tetrahydropyrimidin-5-yl fragments were synthesized. These compounds exhibited the potential for further chemical modifications through alkylation with alkyl bromides (Krylova et al., 2010).

Antibacterial and Antiviral Activities

Research into the bioactive potential of thiourea derivatives has led to discoveries in antibacterial and antiviral properties. For instance, a study reported the synthesis of 1-benzoyl-3-methyl thiourea derivatives and their in vitro cytotoxicity against HeLa cell lines. The study found that these compounds exhibited potent cytotoxicity, potentially improving anticancer activities (Ruswanto et al., 2015).

In another study, thiourea-containing compounds demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria, with a specific compound exhibiting bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to the known antibacterial agent vancomycin. The study also highlighted the non-toxic nature of these compounds to the larvae of Galleria mellonella, indicating potential for the development of a new class of antibiotics (Dolan et al., 2016).

Catalysis and Chemical Transformations

Furthermore, thiourea compounds have shown significant potential in catalyzing chemical reactions. For example, thiourea participation in [3+2] cycloaddition with donor-acceptor cyclopropanes offers an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This process involves sequential [3+2] cycloaddition/deamination/decarboxylation, indicating the versatility of thioureas in facilitating complex chemical transformations (Xie et al., 2019).

Enzyme Inhibition and Drug Design

Moreover, thiourea derivatives have been explored for their potential in enzyme inhibition and drug design. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas were described as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), demonstrating their significance in suppressing expression of inflammatory markers and indicating their potential in designing anti-inflammatory drugs (Lin et al., 2009).

Eigenschaften

IUPAC Name |

6-methylheptan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-4-6-8(3)11-9(10)12/h7-8H,4-6H2,1-3H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEXUZQBMAFOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methylheptan-2-yl)thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2544948.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2544949.png)

![4-Methyl-2-propyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)

![6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2544954.png)

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![Methyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2544957.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)